molecular formula C11H10N2O3 B8516131 N-(p-cyanobenzoyl)-beta-alanine

N-(p-cyanobenzoyl)-beta-alanine

Cat. No. B8516131
M. Wt: 218.21 g/mol
InChI Key: RHRQYAZPGQLGCC-UHFFFAOYSA-N
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Patent
US05273982

Procedure details

4.96 g of 4-cyanobenzoyl chloride and 2.67 g of β-alanine were stirred at room temperature for 4 hours in 450 ml of sodium bicarbonate solution (2%) and the mixture was acidified using concentrated sulphuric acid (pH 6). The solution was evaporated and extracted using ethyl acetate. Drying and evaporation of the organic phase gave a residue which, with diisopropyl ether, yielded 4.69 g of N-(p-cyanobenzoyl)-β-alanine, m.p. 155°-157° C.
Quantity
4.96 g
Type
reactant
Reaction Step One
Quantity
2.67 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7](Cl)=[O:8])=[CH:5][CH:4]=1)#[N:2].[NH2:12][CH2:13][CH2:14][C:15]([OH:17])=[O:16].S(=O)(=O)(O)O.[C:23](=O)(O)[O-].[Na+]>>[CH:15]([O:17][CH:11]([CH3:10])[CH3:3])([CH3:14])[CH3:23].[C:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([NH:12][CH2:13][CH2:14][C:15]([OH:17])=[O:16])=[O:8])=[CH:5][CH:4]=1)#[N:2] |f:3.4|

Inputs

Step One
Name
Quantity
4.96 g
Type
reactant
Smiles
C(#N)C1=CC=C(C(=O)Cl)C=C1
Name
Quantity
2.67 g
Type
reactant
Smiles
NCCC(=O)O
Name
Quantity
450 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was evaporated
EXTRACTION
Type
EXTRACTION
Details
extracted
CUSTOM
Type
CUSTOM
Details
Drying
CUSTOM
Type
CUSTOM
Details
evaporation of the organic phase
CUSTOM
Type
CUSTOM
Details
gave a residue which

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OC(C)C
Name
Type
product
Smiles
C(#N)C1=CC=C(C(=O)NCCC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.69 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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